N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine, such as 2-(furan-3-yl)ethylamine, under dehydrating conditions.
Coupling Reactions: The coupling of the furan and thiophene rings to the benzamide core can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide core may produce the corresponding amine.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials, such as polymers or electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s heterocyclic rings and benzamide core may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)ethyl)-4-(pyridin-3-yl)benzamide
- N-(2-(thiophen-3-yl)ethyl)-4-(furan-3-yl)benzamide
- N-(2-(pyridin-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
Uniqueness
N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-8-5-13-6-9-20-11-13)15-3-1-14(2-4-15)16-7-10-21-12-16/h1-4,6-7,9-12H,5,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHBMMDEXJWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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